molecular formula C10H13F3N4 B1483185 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-45-1

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

Cat. No. B1483185
CAS RN: 2098089-45-1
M. Wt: 246.23 g/mol
InChI Key: YHOINMDXWAKUCY-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3. The presence of fluorine atoms can greatly influence the chemical behavior of the compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylation reactions . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The C–F bond is the strongest single bond in organic compounds, making it a challenge to study the activation of the C–F bond in organic synthesis .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact molecular structure. Factors such as the presence of the trifluoromethyl group and the pyrazole ring would influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis, Structure Elucidation, and Activity

A novel series of compounds including 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines were synthesized, demonstrating significant antioxidant and antimicrobial activities, especially against fungi. These compounds showed higher activity when both pyrazole rings attached to a pyridine ring contained different halomethyl groups (Bonacorso et al., 2015).

Antimycobacterial Activity

Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids exhibited promising in vitro antimycobacterial activity, with certain compounds identified as potential antitubercular agents due to their low cytotoxicity and effective antimicrobial properties (Emmadi et al., 2015).

Anticancer and Anti-HCV Agents

Celecoxib derivatives were synthesized and assessed for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, especially compound 1a, displayed promising biological activities without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Antimicrobial Activity

Certain synthesized 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives displayed notable antibacterial properties against common pathogenic bacteria, comparing favorably with standard drugs such as Ciprofloxacin and Tetracycline (Asif et al., 2021).

Future Directions

The field of trifluoromethylation is a rapidly advancing area of research, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for the synthesis of trifluoromethyl-containing compounds, as well as exploring their potential applications .

properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)9-7(3-8(14)15)5-17(16-9)4-6-1-2-6/h5-6H,1-4H2,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOINMDXWAKUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
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